molecular formula C12H12F3N3 B2845875 4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine CAS No. 1152526-49-2

4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine

Cat. No.: B2845875
CAS No.: 1152526-49-2
M. Wt: 255.244
InChI Key: SKLXRZAYBZLWHO-UHFFFAOYSA-N
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Description

4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a methyl group and a trifluoromethylbenzyl group

Scientific Research Applications

4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as increased stability or enhanced reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the trifluoromethylbenzyl group: This step involves the alkylation of the pyrazole ring with a trifluoromethylbenzyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethylbenzyl group but lacks the pyrazole ring.

    4-Bromobenzotrifluoride: This compound contains a trifluoromethyl group but has a bromine atom instead of the pyrazole ring.

Uniqueness

4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine is unique due to the combination of the trifluoromethylbenzyl group and the pyrazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-methyl-2-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3/c1-8-6-17-18(11(8)16)7-9-4-2-3-5-10(9)12(13,14)15/h2-6H,7,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLXRZAYBZLWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CC2=CC=CC=C2C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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